molecular formula C20H19NO3S B12875233 Methyl 3-amino-4-methyl-5-(4-benzyloxyphenyl)thiophene-2-carboxylate

Methyl 3-amino-4-methyl-5-(4-benzyloxyphenyl)thiophene-2-carboxylate

Cat. No.: B12875233
M. Wt: 353.4 g/mol
InChI Key: JPSCAWFUTRZOGH-UHFFFAOYSA-N
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Description

3-Amino-5-(4-benzyloxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-benzyloxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Benzyloxyphenyl Substitution: The benzyloxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the ester, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

3-Amino-5-(4-benzyloxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-benzyloxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    3-Amino-5-phenylthiophene-2-carboxylic acid methyl ester: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

    3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester: Contains a methoxy group instead of a benzyloxy group, potentially altering its electronic properties and interactions.

    3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester: The presence of a chlorine atom can significantly impact its chemical reactivity and biological properties.

Uniqueness: The presence of the benzyloxy group in 3-Amino-5-(4-benzyloxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-13-17(21)19(20(22)23-2)25-18(13)15-8-10-16(11-9-15)24-12-14-6-4-3-5-7-14/h3-11H,12,21H2,1-2H3

InChI Key

JPSCAWFUTRZOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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